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Compound of Interest

Compound Name: Cilastatin-15N-d3

Cat. No.: B12403307

An In-Depth Technical Guide to Cilastatin-15N-d3

Introduction

Cilastatin is a crucial pharmacological agent that functions as a reversible, competitive inhibitor
of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[1][2][3]
Its primary clinical application is in combination with the carbapenem antibiotic, imipenem.[1][4]
Cilastatin itself possesses no antibacterial properties; its role is to prevent the renal
degradation of imipenem by DHP-I, thereby prolonging the antibiotic's half-life, ensuring
therapeutic concentrations, and mitigating the formation of potentially nephrotoxic metabolites.

Cilastatin-15N-d3 is a stable isotope-labeled (SIL) variant of cilastatin. The incorporation of
heavy isotopes—specifically one nitrogen-15 (:*N) and three deuterium (2H or D) atoms—
creates a molecule that is chemically identical to cilastatin but has a greater mass. This
property makes it an ideal internal standard for quantitative bioanalytical assays, particularly
those employing mass spectrometry (MS). This guide provides a comprehensive technical
overview of the structure, properties, mechanism of action, and application of Cilastatin-15N-
d3 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cilastatin-15N-d3 is structurally identical to cilastatin, with the exception of the isotopic labels.
The formal chemical name specifies the location of these labels: (Z)-7-((2-(amino-15N)-2-
carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid.
This indicates the 1°N is part of the amino group and the three deuterium atoms are on the
ethyl-thio side chain.
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Table 2.1: Chemical Identity of Cilastatin-15N-d3

Property Value

(2)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-
Formal Name d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-

carboxamido)hept-2-enoic acid

CAS Number 2738376-83-3

Molecular Formula C16H23D3N[**N]OsS
Molecular Weight Approximately 362.5 g/mol
Unlabeled CAS 82009-34-5

Table 2.2: Physicochemical Properties of Cilastatin-15N-d3

Property Value

Physical Form Solid

Purity >99% deuterated forms (di-ds); <1% do
Solubility Soluble in DMSO, Methanol, and Water

Mechanism of Action

The primary mechanism of action for cilastatin is the competitive and reversible inhibition of
dehydropeptidase-lI (DHP-I) in the kidneys. When imipenem is administered alone, it is rapidly
hydrolyzed by DHP-I, leading to low urinary concentrations and reduced efficacy. Cilastatin
prevents this metabolic inactivation.

Beyond its primary function, cilastatin also exhibits inhibitory activity against the bacterial
metallo-B-lactamase enzyme CphA and can prevent the metabolism of leukotriene D4 to
leukotriene E4.
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Diagram 1: Mechanism of Cilastatin in preventing Imipenem degradation.

Table 3.1: Quantitative Inhibition Data for Cilastatin

Target Enzyme Parameter Value
Renal Dehydropeptidase | ICso0 0.1uM
Human Renal Dipeptidase Ki 0.7 uM
Porcine Dipeptidase ICso 0.11 uM

Bacterial Metallo-p-lactamase

ICso0 178 uM
CphA

Table 3.2: Pharmacokinetic Properties of Cilastatin (Unlabeled)
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Parameter Value

Volume of Distribution 14.6-20.1L

Plasma Protein Binding 35 - 40%

Elimination Half-Life Approximately 1 hour
Total Clearance 0.2 L/h/kg

Renal Clearance 0.10 - 0.16 L/h/kg
Urinary Excretion (Unchanged) ~70%

Experimental Protocols
Synthesis of Cilastatin-15N-d3

The precise, step-by-step synthesis protocol for Cilastatin-15N-d3 is typically proprietary to the
commercial manufacturer. However, the general workflow for custom synthesis of stable
isotope-labeled compounds involves a multi-step process that strategically incorporates labeled
precursors. The synthesis must be carefully designed to place the labels in non-exchangeable
positions to ensure stability during analytical procedures.
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Diagram 2: General workflow for custom synthesis of labeled compounds.

The synthesis of unlabeled cilastatin often involves the condensation of L-cysteine with a
heptenoic acid derivative. For the labeled version, a correspondingly labeled cysteine precursor
would be required. The process concludes with rigorous purification, typically via
chromatography, and structural confirmation using techniques like Nuclear Magnetic
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Resonance (NMR) and Mass Spectrometry (MS) to verify the correct incorporation and location
of the isotopes.

Bioanalytical Quantification using HPLC

Cilastatin-15N-d3 is primarily used as an internal standard for the quantification of cilastatin in
biological matrices like serum or plasma. A common analytical technique is High-Performance
Liquid Chromatography (HPLC) coupled with a detector.

Protocol: Determination of Cilastatin in Serum by HPLC This protocol is adapted from the
methodology described by Myers and Blumer (1984).

e Sample Preparation:
o Collect serum samples.

o Spike a known concentration of Cilastatin-15N-d3 (Internal Standard) into each sample,
standard, and quality control.

o Stabilize the sample by adding an equal volume of 0.5 M morpholineethanesulfonic acid
(MES) buffer, pH 6.0.

o Vortex the mixture.
o Perform protein precipitation (e.g., with acetonitrile or methanol).
o Centrifuge to pellet precipitated proteins.
o Subject the supernatant to ultrafiltration to remove remaining macromolecules.
o Chromatographic Conditions:
o HPLC System: A standard HPLC system with a UV or MS detector.
o Column: Reverse-phase C18 column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5um).

o Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium
phosphate buffered to pH 2.5) and an organic modifier like methanol or acetonitrile.
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o Flow Rate: Typically 1.0 mL/min.

o Detection: UV detection at 220 nm for cilastatin. If using LC-MS, monitor for the specific
mass-to-charge ratios (m/z) of both cilastatin and Cilastatin-15N-d3.

e Quantification:

o Generate a calibration curve by plotting the ratio of the peak area of the analyte (cilastatin)
to the peak area of the internal standard (Cilastatin-15N-d3) against the known
concentrations of the calibration standards.

o Determine the concentration of cilastatin in the unknown samples by interpolating their
peak area ratios from the calibration curve.
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Diagram 3: Experimental workflow for quantification of Cilastatin.
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Applications in Research and Development

The primary application of Cilastatin-15N-d3 is as an internal standard in bioanalytical
methods. Its use is critical in:

o Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution,
metabolism, and excretion (ADME) of cilastatin.

e Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations remain within the
therapeutic window in clinical settings.

¢ Bioequivalence Studies: Comparing the bioavailability of different formulations of cilastatin,
such as a generic versus a brand-name product.

e Metabolic Flux Analysis: Tracing the metabolic fate of the cilastatin molecule in in vivo or in
vitro systems.

By mimicking the analyte's behavior during sample extraction, chromatography, and ionization,
the SIL internal standard corrects for variability and matrix effects, leading to highly accurate
and precise quantification.

Conclusion

Cilastatin-15N-d3 is an indispensable tool for researchers and developers working with
cilastatin. Its defined structure, with stable isotopic labels at non-exchangeable positions,
provides the foundation for its role as a "gold standard" internal standard in mass spectrometry-
based quantification. Understanding its chemical properties, the mechanism of action of its
unlabeled counterpart, and the experimental protocols for its use enables the generation of
robust, reliable, and accurate data essential for drug development, clinical monitoring, and
pharmacological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://go.drugbank.com/drugs/DB01597
https://pubchem.ncbi.nlm.nih.gov/compound/Cilastatin
https://grokipedia.com/page/Cilastatin
https://en.wikipedia.org/wiki/Imipenem/cilastatin
https://www.benchchem.com/product/b12403307#cilastatin-15n-d3-structure
https://www.benchchem.com/product/b12403307#cilastatin-15n-d3-structure
https://www.benchchem.com/product/b12403307#cilastatin-15n-d3-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12403307?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

